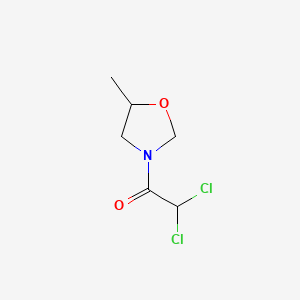
3-(DICHLOROACETYL)-5-METHYL-OXAZOLIDINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(DICHLOROACETYL)-5-METHYL-OXAZOLIDINE is a chemical compound belonging to the class of oxazolidines It is characterized by the presence of a dichloroacetyl group and a methyl-substituted oxazolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(DICHLOROACETYL)-5-METHYL-OXAZOLIDINE typically involves the reaction of 5-methyl-1,3-oxazolidine with dichloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3-(DICHLOROACETYL)-5-METHYL-OXAZOLIDINE undergoes various chemical reactions, including:
Substitution Reactions: The dichloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxazolidinone derivatives or reduction to yield less oxidized products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted oxazolidine derivatives can be formed.
Oxidation Products: Oxidation typically yields oxazolidinone derivatives.
Reduction Products: Reduction can lead to the formation of less oxidized oxazolidine compounds.
科学研究应用
Herbicide Safening Applications
3-(Dichloroacetyl)-5-methyl-oxazolidine is primarily recognized for its role as a herbicide safener . Safeners are compounds that protect crops from the phytotoxic effects of herbicides, allowing for more effective weed control without harming the crop itself.
Case Studies and Findings
- Protective Effects on Maize : Research has demonstrated that this compound significantly reduces herbicidal injury in maize when used alongside chloroacetanilide herbicides like acetochlor. In laboratory studies, the application of this safener increased GST activity and glutathione levels, enhancing the plant's ability to detoxify harmful substances .
- Chiral Variants : The compound exists in various chiral forms, which exhibit differing biological activities. The R-isomer has been particularly noted for its effectiveness in enhancing GSH levels and GST activity, providing a protective effect against herbicides such as imazethapyr .
Agricultural Impact
The use of this compound as a safener has shown promising results across various crops:
- Crops Benefited : Studies indicate its effectiveness in protecting monocotyledonous crops like corn and sorghum, as well as dicotyledonous crops such as soybeans and cotton from herbicide-induced damage .
- Field Trials : Field trials have confirmed that the application of this compound can lead to improved crop yields by minimizing the negative impacts of herbicides while maintaining effective weed control strategies .
Potential Therapeutic Applications
While primarily studied for agricultural applications, there is emerging interest in exploring the medicinal properties of oxazolidine derivatives, including this compound.
Biological Activities
Research indicates that oxazolidines may possess various pharmacological activities:
- Antiviral Properties : Some derivatives have shown potential in inhibiting viral replication, particularly against HIV-1 strains. These compounds interfere with viral transcription processes, suggesting a possible avenue for therapeutic development .
- Antioxidant Activity : The compound's ability to enhance antioxidant enzyme activity in plants also raises questions about its potential use in human health contexts, where oxidative stress is a significant factor in various diseases .
Summary of Research Findings
作用机制
The mechanism of action of 3-(DICHLOROACETYL)-5-METHYL-OXAZOLIDINE involves its interaction with specific molecular targets. The dichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or antifungal effects .
相似化合物的比较
Similar Compounds
2,2-Dichloro-1-(2,2-dimethyl-5-(pyridin-3-yl)oxazolidin-3-yl)ethan-1-one: Similar structure but with a pyridinyl group instead of a methyl group.
2,2-Dichloro-1-(5-(furan-2-yl)-2,2-dimethyl-1,3-oxazolidin-3-yl)ethanone: Contains a furan ring instead of a methyl group.
Uniqueness
3-(DICHLOROACETYL)-5-METHYL-OXAZOLIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the oxazolidine ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
104767-34-2 |
|---|---|
分子式 |
C6H9Cl2NO2 |
分子量 |
198.043 |
IUPAC 名称 |
2,2-dichloro-1-(5-methyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C6H9Cl2NO2/c1-4-2-9(3-11-4)6(10)5(7)8/h4-5H,2-3H2,1H3 |
InChI 键 |
QOLMMFIIGRMSAP-UHFFFAOYSA-N |
SMILES |
CC1CN(CO1)C(=O)C(Cl)Cl |
同义词 |
Oxazolidine, 3-(dichloroacetyl)-5-methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















